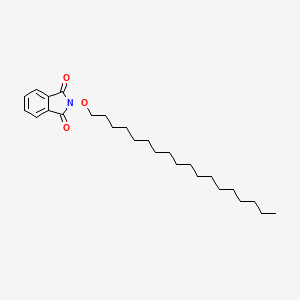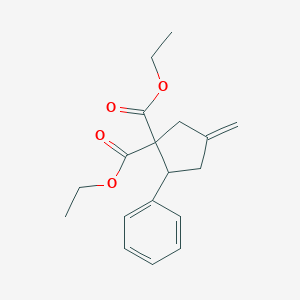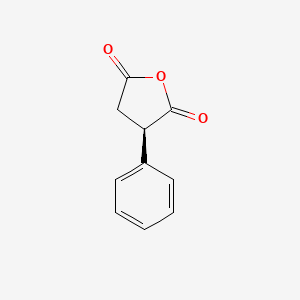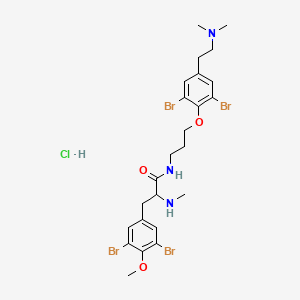
Anomoian A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anomoian A is a bromotyrosine derivative isolated from marine sponges, specifically from the Hexadella genus and a two-sponge association (Jaspis sp. and Bubaris sp.) found off the coast of Indonesia
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anomoian A involves the extraction of organic compounds from marine sponges. The planar structure of this compound is determined through 1D and 2D nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry . The absolute stereochemistry is assigned by comparing optical rotation values of known bromotyrosines and by chemical degradation.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its recent discovery and the complexity of its extraction from natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Anomoian A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different bromotyrosine derivatives.
Reduction: Reduction reactions can modify the bromine atoms in the structure, leading to different analogs.
Substitution: Substitution reactions involving bromine atoms can yield a variety of derivatives with potentially different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Anomoian A has shown promise in several scientific research applications:
Chemistry: Used as a model compound to study bromotyrosine derivatives and their chemical properties.
Biology: Investigated for its role in marine ecosystems and its interactions with other marine organisms.
Wirkmechanismus
The mechanism of action of Anomoian A involves the induction of apoptosis in cancer cells. This process is not mediated by the generation of reactive oxygen species or the inhibition of histone deacetylases . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Anomoian B: Another bromotyrosine derivative isolated from marine sponges, showing similar antiproliferative activity.
Aplyzanzine B: A related compound with a different bromotyrosine structure, also isolated from marine sponges.
Uniqueness of Anomoian A: this compound stands out due to its specific structure and the unique conditions under which it induces apoptosis. Its moderate antiproliferative activity and the absence of reactive oxygen species generation or histone deacetylase inhibition differentiate it from other bromotyrosine derivatives.
Eigenschaften
CAS-Nummer |
129602-20-6 |
|---|---|
Molekularformel |
C24H32Br4ClN3O3 |
Molekulargewicht |
765.6 g/mol |
IUPAC-Name |
N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C24H31Br4N3O3.ClH/c1-29-21(14-16-12-17(25)22(33-4)18(26)13-16)24(32)30-7-5-9-34-23-19(27)10-15(11-20(23)28)6-8-31(2)3;/h10-13,21,29H,5-9,14H2,1-4H3,(H,30,32);1H |
InChI-Schlüssel |
LMZWSUORUYFPEK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC(=C(C(=C1)Br)OC)Br)C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
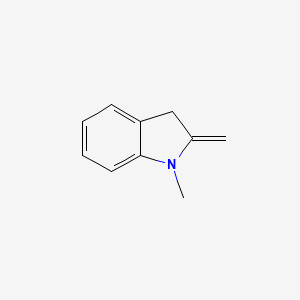

![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
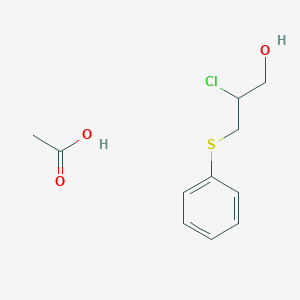


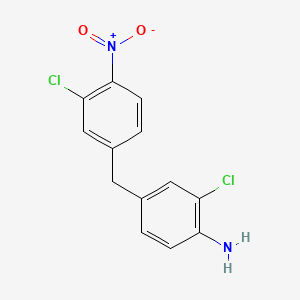


![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
